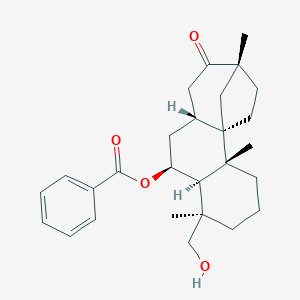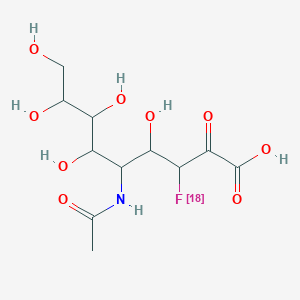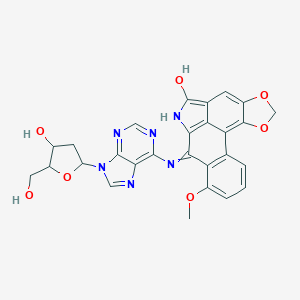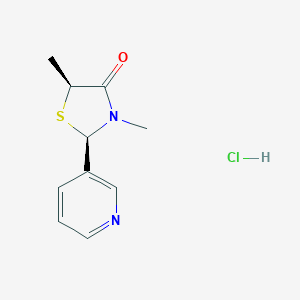
6-Benzoyl-12-methyl-13-oxo-9(12)-9(12)-dihomo-18-podocarpanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzoyl-12-methyl-13-oxo-9(12)-9(12)-dihomo-18-podocarpanol, also known as BMOP, is a natural compound derived from the podocarpus plant. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Scientific Research Applications
Synthesis and Structural Analysis
Cocrystal Formation : Research by Ponomarova and Domasevitch (2012) discusses the formation of cocrystals involving benzoyl groups, which may be relevant to understanding the crystalline structures and properties of compounds similar to 6-Benzoyl-12-methyl-13-oxo-9(12)-9(12)-dihomo-18-podocarpanol (Ponomarova & Domasevitch, 2012).
Chemical Modifications and Derivatives : Studies like that of Aydin et al. (2004) show the modifications and derivatives of benzoyl-containing compounds, which can be crucial for developing new chemical entities or understanding the reactivity of such compounds (Aydin et al., 2004).
Molecular Behavior and Reactivity
Thermolysis and Fragmentation : George et al. (2007) investigated the thermolysis and fragmentation patterns of benzoyl-related compounds, providing insights into their stability and decomposition pathways, which are essential for understanding their behavior under different conditions (George et al., 2007).
Electrophilic Substitution Study : Laali et al. (2001) explored electrophilic substitution in benzoyl-related compounds, which is fundamental for synthetic applications and understanding their chemical reactivity (Laali et al., 2001).
Applications in Synthesis and Material Science
Synthesis of Complex Molecules : Research by Liu et al. (2002) on the synthesis of complex molecules including benzoyl groups highlights the role of such compounds in the creation of new materials or pharmaceuticals (Liu et al., 2002).
Dual Bond Formation and Cleavage : Wang et al. (2014) investigated the dual C-C bond formation and cleavage in benzoyl peroxide-related reactions, relevant for understanding the reactivity and potential applications of such compounds in synthesis (Wang et al., 2014).
Chiral Synthesis : Studies like that of Rojas‐Lima et al. (2005) demonstrate the use of benzoyl-related compounds in chiral synthesis, which is crucial for pharmaceutical applications and material science (Rojas‐Lima et al., 2005).
properties
CAS RN |
136565-26-9 |
|---|---|
Product Name |
6-Benzoyl-12-methyl-13-oxo-9(12)-9(12)-dihomo-18-podocarpanol |
Molecular Formula |
C15H18N4O6 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
[(1R,2R,6R,7S,8S,10R,13R)-6-(hydroxymethyl)-2,6,13-trimethyl-12-oxo-8-tetracyclo[11.2.1.01,10.02,7]hexadecanyl] benzoate |
InChI |
InChI=1S/C27H36O4/c1-24-12-13-27(16-24)19(15-21(24)29)14-20(31-23(30)18-8-5-4-6-9-18)22-25(2,17-28)10-7-11-26(22,27)3/h4-6,8-9,19-20,22,28H,7,10-17H2,1-3H3/t19-,20+,22-,24-,25+,26-,27-/m1/s1 |
InChI Key |
CFPMRJFTBKYCRR-WBQBDWMHSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C1)[C@H](C[C@@H]([C@H]4[C@]3(CCC[C@@]4(C)CO)C)OC(=O)C5=CC=CC=C5)CC2=O |
SMILES |
CC12CCC3(C1)C(CC(C4C3(CCCC4(C)CO)C)OC(=O)C5=CC=CC=C5)CC2=O |
Canonical SMILES |
CC12CCC3(C1)C(CC(C4C3(CCCC4(C)CO)C)OC(=O)C5=CC=CC=C5)CC2=O |
synonyms |
6-benzoyl-12-methyl-13-oxo-9(12)-9(12)-dihomo-18-podocarpanol dulcinol scopadulciol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)
![Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate](/img/structure/B236941.png)
![Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236943.png)

![2-{[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)carbamothioyl]amino}pyridin-3-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B236955.png)
![Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236957.png)


![Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236982.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236993.png)
![3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B236994.png)

![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide](/img/structure/B237016.png)